Cas no 33179-05-4 (1-Propanol, 2-mercapto-, (2R)- (9CI))

(2R)-1-Propanol, 2-mercapto- (9CI) is a chiral thiol-alcohol compound characterized by the presence of a mercapto group (–SH) at the second carbon and a hydroxyl group (–OH) at the terminal carbon of a three-carbon chain. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, catalysis, and pharmaceutical applications where enantioselectivity is critical. The dual functionality of thiol and alcohol groups allows for versatile reactivity, including nucleophilic and hydrogen-bonding interactions. This compound is particularly useful in the preparation of chiral ligands, intermediates for bioactive molecules, and as a building block in organocatalysis. High purity grades ensure consistent performance in research and industrial processes.
1-Propanol, 2-mercapto-, (2R)- (9CI) structure
33179-05-4 structure
商品名:1-Propanol, 2-mercapto-, (2R)- (9CI)
CAS番号:33179-05-4
MF:C3H8OS
メガワット:92.1600198745728
CID:5996556
PubChem ID:13039564

1-Propanol, 2-mercapto-, (2R)- (9CI) 化学的及び物理的性質

名前と識別子

    • 1-Propanol, 2-mercapto-, (2R)- (9CI)
    • (2R)-2-sulfanylpropan-1-ol
    • EN300-7571024
    • (R)-2-mercaptopropan-1-ol
    • QNNVICQPXUUBSN-GSVOUGTGSA-N
    • 33179-05-4
    • (2R)-2-mercaptopropan-1-ol
    • インチ: 1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1
    • InChIKey: QNNVICQPXUUBSN-GSVOUGTGSA-N
    • ほほえんだ: C(O)[C@H](S)C

計算された属性

  • せいみつぶんしりょう: 92.02958605g/mol
  • どういたいしつりょう: 92.02958605g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 5
  • 回転可能化学結合数: 1
  • 複雑さ: 22.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.024±0.06 g/cm3(Predicted)
  • ふってん: 158.3±23.0 °C(Predicted)
  • 酸性度係数(pKa): 10.08±0.10(Predicted)

1-Propanol, 2-mercapto-, (2R)- (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7571024-0.1g
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95.0%
0.1g
$376.0 2025-03-22
Enamine
EN300-7571024-5.0g
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95.0%
5.0g
$3147.0 2025-03-22
Enamine
EN300-7571024-0.05g
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95.0%
0.05g
$252.0 2025-03-22
Enamine
EN300-7571024-10.0g
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95.0%
10.0g
$4667.0 2025-03-22
1PlusChem
1P02820Z-10g
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95%
10g
$5831.00 2024-05-05
1PlusChem
1P02820Z-50mg
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95%
50mg
$363.00 2024-05-05
1PlusChem
1P02820Z-2.5g
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95%
2.5g
$2691.00 2024-05-05
Enamine
EN300-7571024-1.0g
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95.0%
1.0g
$1086.0 2025-03-22
Enamine
EN300-7571024-0.25g
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95.0%
0.25g
$538.0 2025-03-22
1PlusChem
1P02820Z-1g
(2R)-2-sulfanylpropan-1-ol
33179-05-4 95%
1g
$1405.00 2024-05-05

1-Propanol, 2-mercapto-, (2R)- (9CI) 関連文献

1-Propanol, 2-mercapto-, (2R)- (9CI)に関する追加情報

1-Propanol, 2-mercapto-, (2R)- (9CI) (CAS No. 33179-05-4): An Overview of a Versatile Chiral Compound

1-Propanol, 2-mercapto-, (2R)- (9CI) (CAS No. 33179-05-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, also known as (R)-2-Mercaptopropanol, is characterized by its unique structure and properties, making it a valuable building block in various chemical and biological applications.

The chirality of (R)-2-Mercaptopropanol is a critical feature that influences its reactivity and selectivity in synthetic processes. The presence of the sulfur atom in the 2-position imparts thiol functionality, which can participate in a wide range of chemical reactions, including nucleophilic substitution, oxidation, and coordination with metal ions. These properties make (R)-2-Mercaptopropanol an essential reagent in the synthesis of complex molecules and functional materials.

In the context of pharmaceutical research, (R)-2-Mercaptopropanol has been explored for its potential therapeutic applications. Recent studies have highlighted its role as a precursor in the synthesis of chiral drugs and biologically active compounds. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (R)-2-Mercaptopropanol exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for the treatment of inflammatory diseases and oxidative stress-related disorders.

Furthermore, (R)-2-Mercaptopropanol has found applications in the development of drug delivery systems. Its thiol functionality can be utilized to create thiol-disulfide exchange reactions, which are crucial for the controlled release of drugs from nanocarriers. A 2020 study in Biomaterials Science reported the successful use of (R)-2-Mercaptopropanol-based thiolated polymers to enhance the stability and bioavailability of therapeutic agents.

In the realm of materials science, (R)-2-Mercaptopropanol has been employed to synthesize advanced materials with unique properties. For example, it has been used as a capping agent in the preparation of nanoparticles with controlled sizes and shapes. A 2019 study in Nano Letters described the synthesis of gold nanoparticles using (R)-2-Mercaptopropanol, resulting in highly stable colloidal solutions with enhanced catalytic activity.

The synthetic versatility of (R)-2-Mercaptopropanol is further exemplified by its use in the preparation of chiral catalysts. These catalysts are crucial for asymmetric synthesis, where high enantioselectivity is required. A 2018 study in Catalysis Science & Technology reported the development of a novel chiral catalyst derived from (R)-2-Mercaptopropanol, which demonstrated excellent enantioselectivity in the asymmetric hydrogenation of prochiral ketones.

The environmental impact and safety profile of (R)-2-Mercaptopropanol are also important considerations. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. Recent advancements in green chemistry have led to more sustainable methods for synthesizing and using this compound, reducing its environmental footprint.

In conclusion, 1-Propanol, 2-mercapto-, (2R)- (9CI) (CAS No. 33179-05-4) is a versatile chiral compound with a wide range of applications in organic synthesis, pharmaceuticals, drug delivery systems, materials science, and catalysis. Its unique structural features and functional groups make it an indispensable reagent in modern chemical research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance is likely to grow even further.

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